

Technical Whitepaper: 5-Chloro-2-(trifluoromethoxy)benzamide

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Compound of Interest

Compound Name: 5-Chloro-2-(trifluoromethoxy)benzamide

CAS No.: 1092461-18-1

Cat. No.: B1398620

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Properties, Synthesis, and Medicinal Chemistry Applications[1]

Executive Summary

5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1) is a disubstituted benzamide derivative characterized by the presence of a lipophilic trifluoromethoxy (-OCF₃) group ortho to the amide functionality. This molecule represents a critical scaffold in medicinal chemistry, leveraging the "super-lipophilic" nature of the -OCF₃

group to enhance membrane permeability and metabolic stability compared to its methoxy analogs. This guide details its physicochemical profile, validated synthetic routes, and reactivity patterns for researchers in drug discovery and process chemistry.

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Physicochemical Profile

The molecule features a benzene ring substituted at the 1, 2, and 5 positions. The electronic interplay between the electron-withdrawing amide and trifluoromethoxy groups creates a unique electrostatic landscape.

Property	Value / Description
IUPAC Name	5-Chloro-2-(trifluoromethoxy)benzamide
CAS Number	1092461-18-1
Molecular Formula	C
	H
	ClF
	NO
Molecular Weight	239.58 g/mol
Physical State	White to off-white solid powder
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
LogP (Predicted)	~2.5 – 2.8 (High lipophilicity due to -OCF ₃)
pKa (Amide)	~15-16 (Weakly acidic N-H)
H-Bond Donors/Acceptors	1 Donor / 4 Acceptors (Amide O, Ether O, F atoms)

Structural Analysis

- Ortho-Effect: The bulky -OCF₃ group at the 2-position exerts significant steric pressure on the amide group, forcing it out of coplanarity with the aromatic ring. This "twisted" conformation can be exploited in drug design to lock bioactive conformations.

group at the 2-position exerts significant steric pressure on the amide group, forcing it out of coplanarity with the aromatic ring. This "twisted" conformation can be exploited in drug design to lock bioactive conformations.

- Electronic Deactivation: Both the -Cl and -OCF₃ groups are electron-withdrawing by induction, making the aromatic ring electron-deficient and resistant to oxidative metabolism.

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Synthetic Pathways

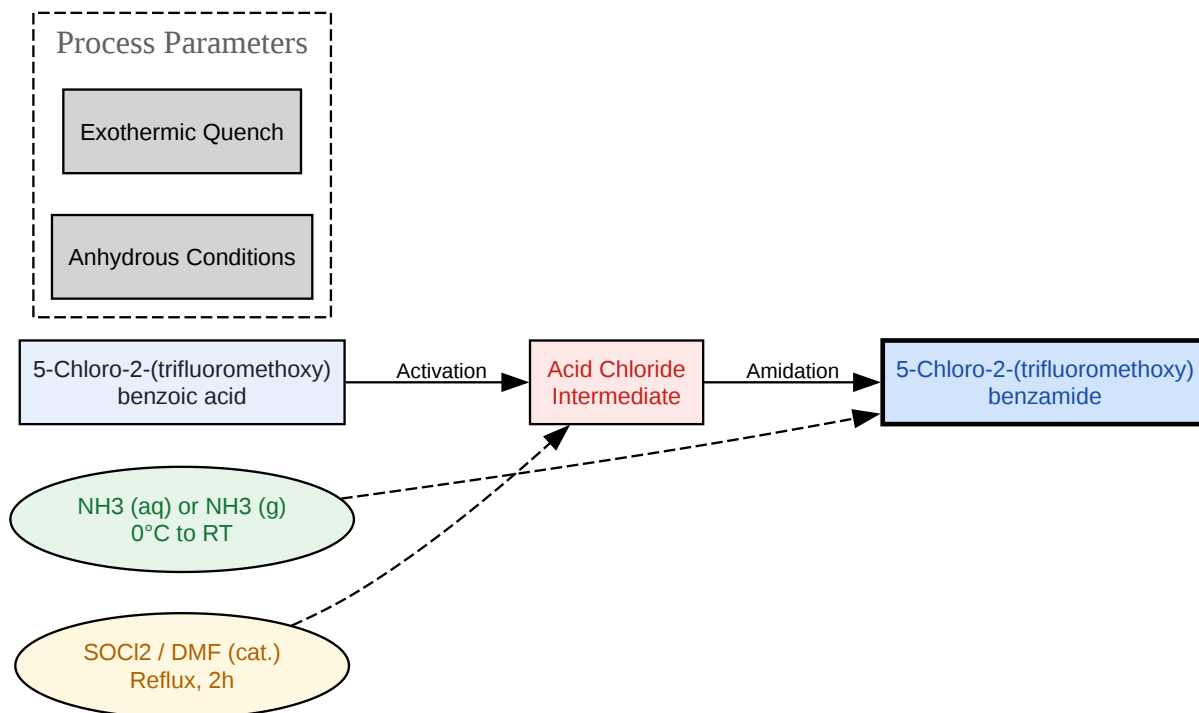
The synthesis of **5-Chloro-2-(trifluoromethoxy)benzamide** typically proceeds via the activation of its corresponding benzoic acid precursor.^[1] Direct electrophilic substitution on the benzamide is avoided due to the deactivating nature of the substituents.

Primary Synthetic Route: Acid Chloride Activation

This is the most reliable laboratory-scale method, ensuring high purity and yield.^[1]

- Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid.^[1]
- Activation: Conversion to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.
- Amidation: Nucleophilic acyl substitution with aqueous or gaseous Ammonia.

Workflow Diagram (DOT)



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Caption: Step-wise synthesis from the benzoic acid precursor via acid chloride activation.

Alternative Route: Nitrile Hydrolysis[1]

- Precursor: 5-Chloro-2-(trifluoromethoxy)benzotrile.[1]

- Reagents: H

O

/ NaOH (Radziszewski reaction) or concentrated H

SO

.

- Note: This route is preferred if the nitrile is available, as it avoids the handling of corrosive thionyl chloride.

Reactivity & Transformations

Researchers utilize this scaffold as a stable core for further diversification.

Amide Functionalization

- Dehydration: Treatment with POCl₃ converts the amide back to the nitrile (5-Chloro-2-(trifluoromethoxy)benzotrile).

or SOCl₂

converts the amide back to the nitrile (5-Chloro-2-(trifluoromethoxy)benzotrile).

- Hoffman Rearrangement: Reaction with BrNH₂ yields the corresponding aniline (5-Chloro-2-(trifluoromethoxy)aniline), a valuable intermediate for urea or sulfonamide synthesis.

/NaOH yields the corresponding aniline (5-Chloro-2-(trifluoromethoxy)aniline), a valuable intermediate for urea or sulfonamide synthesis.

Aromatic Substitution (EAS)

The ring is highly deactivated.

- Electrophilic Attack: If forced (e.g., nitration), substitution is predicted to occur at the C6 position (ortho to the Chlorine, para to the -OCF₃

group), as the C3 position is sterically crowded between the amide and the -OCF₃

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Medicinal Chemistry Applications

The Trifluoromethoxy Advantage

The -OCF₃ group is often termed a "super-halogen" or "super-ether" in drug design.

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- Metabolic Stability: Unlike a methoxy (-OCH₃) group, the trifluoromethoxy group is highly resistant to metabolic degradation.

) group, the -OCF

group cannot undergo O-dealkylation by Cytochrome P450 enzymes due to the strength of the C-F bonds and the lack of abstractable protons.

- Lipophilicity: It significantly increases LogP (ngcontent-ng-c2307461527="" _ngghost-ng-c2764567632="" class="inline ng-star-inserted">

vs

), improving blood-brain barrier (BBB) penetration.

- Conformational Locking: The size of the -OCF

group restricts rotation, potentially locking the pharmacophore in an active conformation for receptor binding.

Target Classes

- Kinase Inhibitors: Used as a solvent-exposed tail to modulate solubility.[1]
- Ion Channel Modulators: The electronegative fluorine atoms can interact with specific residues in the channel pore.

Safety & Handling Protocol

Hazard Classification (GHS):

- Signal Word: Warning
- H315: Causes skin irritation.[1][2][3]
- H319: Causes serious eye irritation.[1][2][3]
- H335: May cause respiratory irritation.[1][3]

Handling Procedures:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.

- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the amide is generally air-stable.
- Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before disposal.[1]

References

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